![molecular formula C8H5ClN2O B1423412 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 1167055-43-7](/img/structure/B1423412.png)
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Übersicht
Beschreibung
“7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C7H5ClN2 . It is a potent and selective negative allosteric modulator of mGlu5 receptors, which are involved in the regulation of glutamate signaling in the central nervous system .
Molecular Structure Analysis
The molecular structure of “7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” consists of a pyrrolopyridine core with a chlorine atom at the 7-position . The exact structure can be found in chemical databases .Physical And Chemical Properties Analysis
The compound has a molecular weight of 152.58 . It has a predicted boiling point of 335.8±22.0 °C and a predicted density of 1.425±0.06 g/cm3 . The storage temperature should be at room temperature, in a dark place, and sealed in dry .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde serves as a building block in the synthesis of pyrazolo[4,3-c]pyridines and other heterocycles, which are valuable for their potential biological activities. For instance, it has been employed in Sonogashira-type reactions to generate pyrazolo[4,3-c]pyridines, showcasing its utility in constructing complex molecules with potential applications in medicinal chemistry (Vilkauskaitė, Šačkus, & Holzer, 2011).
Material Synthesis and Characterization
The compound is also instrumental in the development of materials science, particularly in the formation of novel organic frameworks. Through various synthetic strategies, including nucleophilic substitutions and cyclization reactions, this aldehyde is transformed into molecules with unique properties suitable for material science applications. Its role in forming indole derivatives indicates its versatility in synthesizing compounds with potential optoelectronic properties (Figueroa‐Pérez, Bennabi, Schirok, & Thutewohl, 2006).
Structural and Spectroscopic Studies
Structural and spectroscopic analyses of derivatives of 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde have provided insights into their chemical behavior and interaction patterns. For example, single crystal X-ray analysis and vibrational spectroscopic studies have been conducted on related compounds to understand their molecular geometry, electronic structure, and intermolecular interactions. These studies are crucial for the design of molecules with desired physical and chemical properties (Morzyk-Ociepa, Szmigiel, Turowska-Tyrk, & Michalska, 2017).
Catalyst Development
Research on 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde derivatives has extended to catalyst development, where these compounds are used as ligands or intermediates in catalytic systems. These catalysts are applied in various chemical transformations, including coupling reactions, highlighting the compound's role in facilitating environmentally friendly and efficient synthetic methodologies (Singh, Saleem, Pal, & Singh, 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-7-6(1-2-10-8)5(4-12)3-11-7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEFBOMMWQHIGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




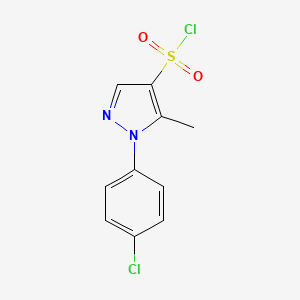
![4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline](/img/structure/B1423335.png)
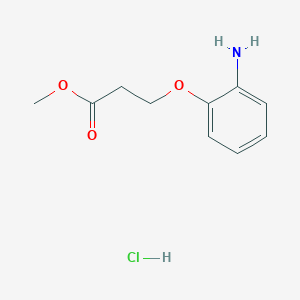
![4-({[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetyl}amino)-N-methylbenzamide](/img/structure/B1423337.png)
![Ethyl 2-(ethylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1423338.png)
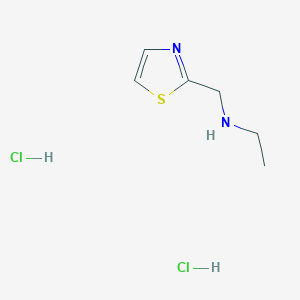
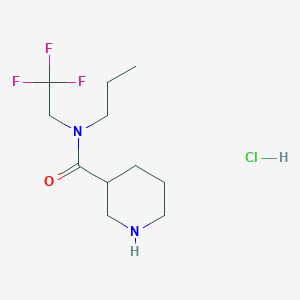

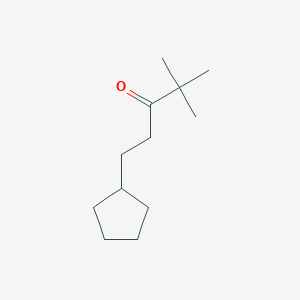
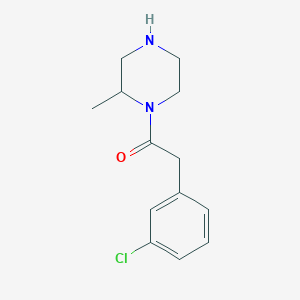
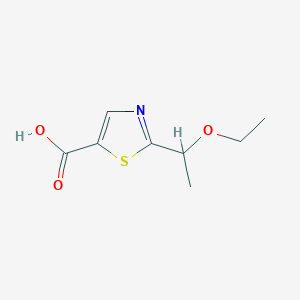

![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinone](/img/structure/B1423352.png)